molecular formula C36H74S B167518 Octadecyl sulfide CAS No. 1844-09-3

Octadecyl sulfide

Cat. No.: B167518
CAS No.: 1844-09-3
M. Wt: 539 g/mol
InChI Key: IHWDIGHWDQPQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl sulfide, also known as dithis compound, is an organic compound with the molecular formula C36H74S. It is a long-chain alkyl sulfide, where two octadecyl groups are bonded to a sulfur atom. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl sulfide can be synthesized through the reaction of octadecyl halides with sodium sulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

2C18H37X+Na2SC36H74S+2NaX2 \text{C}_{18}\text{H}_{37}\text{X} + \text{Na}_2\text{S} \rightarrow \text{C}_{36}\text{H}_{74}\text{S} + 2 \text{NaX} 2C18​H37​X+Na2​S→C36​H74​S+2NaX

where X represents a halide group (e.g., chloride or bromide).

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Octadecyl sulfoxide and octadecyl sulfone.

    Reduction: Octadecyl thiol and octadecyl disulfide.

    Substitution: Various alkylated or functionalized derivatives of this compound.

Scientific Research Applications

Octadecyl sulfide has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of lipid membranes and as a model compound for understanding biological sulfides.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.

Comparison with Similar Compounds

    Octadecyl sulfate: Similar in structure but contains a sulfate group instead of a sulfide.

    Octadecyl succinate: Contains a succinate group, used in similar applications as a surfactant.

    Octadecyl phenyl ether: Contains a phenyl ether group, used in different industrial applications.

Uniqueness: Octadecyl sulfide is unique due to its specific chemical structure, which imparts distinct properties such as hydrophobicity and reactivity at the sulfur atom. These properties make it particularly useful in applications requiring long-chain alkyl groups and sulfur chemistry.

Properties

IUPAC Name

1-octadecylsulfanyloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIGHWDQPQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062019
Record name 1,1'-Thio-bis-octadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1844-09-3
Record name Octadecyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1844-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecane, 1,1'-thiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Thio-bis-octadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctadecyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTADECYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23B8T458US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-Octadecanethiol, 250 g. (0.87 mole), was dissolved in 250 ml of bis-(2-methoxyethyl) ether. Three grams (0.13 mole) of cut sodium spheres were added and the reaction mixture was transferred to a rocking autoclave and ~462 g. of ethylene oxide was bled into the autoclave over a period of 3 hours at 140°-160° C. The maximum pressure observed was 540 lbs. After all the ethylene oxide had been added, rocking was continued for an additional hour. The mixture was cooled, the bis-(2-methoxyethyl) ether was evaporated under reduced pressure, and the residue crystallized from hexane to give a white solid in 65% yield based on the octadecane thiol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyl sulfide
Reactant of Route 2
Reactant of Route 2
Octadecyl sulfide
Reactant of Route 3
Reactant of Route 3
Octadecyl sulfide
Reactant of Route 4
Reactant of Route 4
Octadecyl sulfide
Reactant of Route 5
Reactant of Route 5
Octadecyl sulfide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Octadecyl sulfide
Customer
Q & A

Q1: How does octadecyl sulfide interact with gold surfaces compared to alkanethiols?

A1: Unlike alkanethiols, which readily form self-assembled monolayers (SAMs) on gold surfaces through strong gold-sulfur bonds, this compound exhibits weaker interactions with gold. [, , ] While it can form SAMs, the structure and properties of these layers differ significantly. Research using scanning tunneling microscopy (STM) and high-resolution electron energy loss spectroscopy (HREELS) suggests that this compound adsorbs onto Au(111) without C-S bond cleavage, indicating a "physisorption" mechanism rather than the chemisorption typical of alkanethiols. [, ] This weaker interaction leads to unique structural features, including the formation of depressions, different ordered domains, and conformational defects within the SAMs. []

Q2: What unique structural arrangements does this compound form on graphite surfaces?

A2: Interestingly, this compound demonstrates distinct self-assembly behaviors on graphite compared to gold. [, ] Studies using STM reveal that this compound molecules can arrange themselves along two different directions of the graphite lattice: the (1120) zigzag and the (1010) armchair directions. [] This contrasts with shorter alkylated sulfides, which predominantly align along the zigzag direction. This suggests that the longer alkyl chains of this compound influence its packing preferences on graphite surfaces. []

Q3: Can the surface structure of this compound SAMs be controlled?

A3: Yes, research indicates that the adsorption conditions significantly influence the surface structure of this compound SAMs on gold. [] For instance, varying parameters like temperature, solvent, concentration, and immersion time can drastically alter the binding condition of sulfur on the gold surface, the surface density of adsorbed molecules, and their chain conformation. [] This sensitivity to adsorption conditions offers a potential route for tailoring the properties of this compound-based interfaces.

Q4: How does this compound affect electrochemical processes on gold electrodes?

A4: Studies using cyclic voltammetry and in situ infrared reflection absorption spectroscopy demonstrate that the presence of this compound SAMs on gold electrodes influences the underpotential deposition (UPD) of copper. [] Specifically, this compound SAMs with lower density (parallel chain orientation) delay the initial stage of Cu-UPD, likely by hindering copper ion adsorption. [] In contrast, denser SAMs with upright chain orientation can inhibit the entire UPD process. [] This suggests potential applications of this compound SAMs in controlling electrochemical reactions.

Q5: Are there any applications of this compound in sensing?

A5: While not extensively explored, this compound has shown promise in sensing applications. One study demonstrated its use in constructing diffusion-limited, size-selective sensors. [] This involved incorporating this compound into self-assembled monolayers containing cyclic peptides that form tubular channels. These channels exhibited selective ion transport properties, highlighting the potential of this compound in developing novel sensing platforms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.